molecular formula C8H12N4OS B3431799 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide CAS No. 929972-39-4

3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B3431799
CAS No.: 929972-39-4
M. Wt: 212.27 g/mol
InChI Key: SAHSVENQWDFWHF-UHFFFAOYSA-N
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Description

3-(4-Cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound characterized by a triazole ring substituted with a cyclopropyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with cyclopropyl halides.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.

    Amidation Reaction: The final step involves the reaction of the triazole derivative with a suitable acylating agent to form the propanamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring and the amide group are generally stable under mild reducing conditions, but the sulfanyl group can be reduced to a thiol.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of novel materials with specific electronic or photonic properties.

Biology and Medicine:

    Antimicrobial Agents: The triazole ring is a common motif in antifungal and antibacterial agents.

    Enzyme Inhibitors: Potential use as inhibitors of enzymes that interact with sulfanyl or amide groups.

Industry:

    Agriculture: Possible applications as a fungicide or pesticide due to its structural similarity to known bioactive compounds.

    Pharmaceuticals: Development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to the active site or by interacting with metal ions essential for enzyme activity. The sulfanyl group may also interact with thiol-containing enzymes or proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

    3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)propanamide: Lacks the sulfanyl group, which may result in different biological activity.

    5-Phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a cyclopropyl group, which may affect its binding affinity and specificity.

Uniqueness: The presence of both a cyclopropyl group and a sulfanyl group on the triazole ring makes 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c9-6(13)3-4-7-10-11-8(14)12(7)5-1-2-5/h5H,1-4H2,(H2,9,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHSVENQWDFWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929972-39-4
Record name 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide
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3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide

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